molecular formula C6H10N2 B8410703 3-Amino-2-cyclohexene-1-imine

3-Amino-2-cyclohexene-1-imine

Cat. No.: B8410703
M. Wt: 110.16 g/mol
InChI Key: QOCIBBGZCNYBNC-UHFFFAOYSA-N
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Description

3-Amino-2-cyclohexene-1-imine (CAS 5220-49-5, molecular formula C₆H₉NO, molecular weight 111.14 g/mol) is a cyclic enamine derivative characterized by a conjugated imine and ketone group within a cyclohexene backbone . This compound serves as a critical intermediate in organic synthesis, particularly in the production of 3-aminophenol and 3,4'-diaminodiphenyl ether, which are precursors for pharmaceuticals and polymers. Industrially, it is synthesized via partial reductive hydrogenation of 1,3-diaminobenzene to form its acid salt, followed by hydrolysis and dehydrogenation steps . Its reactivity stems from the electron-rich imine group and the strained cyclohexene ring, enabling participation in condensation, cyclization, and catalytic dehydrogenation reactions .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-iminocyclohexen-1-amine

InChI

InChI=1S/C6H10N2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3,8H2

InChI Key

QOCIBBGZCNYBNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=N)C1)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

3-Amino-2-cyclohexene-1-imine serves as a versatile intermediate in the synthesis of several compounds:

  • Pharmaceuticals : It is utilized in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo further transformations. For instance, it can be converted into 3-amino-2-cyclohexenone, which is a precursor for synthesizing various medicinal compounds .
  • Dyes and Pigments : The compound is also valuable in dye synthesis, where it acts as a building block for creating complex dye structures .
  • Agricultural Chemicals : Its derivatives are explored for use in agrochemicals, enhancing crop protection and growth .

Research has shown that this compound and its derivatives exhibit biological activities that make them suitable candidates for drug development:

  • Acetylcholinesterase Inhibition : Certain derivatives have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. For example, a study indicated that compounds derived from this compound displayed significant inhibitory activity against acetylcholinesterase .
  • Anticancer Properties : Some derivatives have shown promising anticancer activities in vitro. A series of compounds synthesized from related structures exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A patent describes a method for producing this compound through the hydrogenation of m-phenylenediamine in an acidic medium. This process allows for the efficient production of the compound, which can then be hydrolyzed to yield 3-amino-2-cyclohexenone, a key intermediate for various drugs .

CompoundSynthesis MethodApplication
This compoundHydrogenation of m-phenylenediaminePharmaceutical intermediates
3-Amino-2-cyclohexenoneHydrolysis of this compoundDrug synthesis

Case Study 2: Biological Evaluation

In a study focused on acetylcholinesterase inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment, indicating its potential therapeutic application .

CompoundIC50 (µM)Biological Activity
Compound A0.027AChE Inhibitor
Compound B0.025AChE Inhibitor

Comparison with Similar Compounds

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Molecular Formula: C₁₄H₁₉NO₂
  • Key Functional Groups: Cyclohexanone, methylamino, methoxyphenyl substituents.
  • Applications: Methoxmetamine is pharmacologically active, with structural modifications enhancing its affinity for NMDA receptors, unlike the purely synthetic utility of 3-amino-2-cyclohexene-1-imine .
  • Key Differences: The methoxyphenyl group in Methoxmetamine introduces aromaticity and steric bulk, reducing ring strain compared to the unsaturated cyclohexene backbone of this compound. This difference impacts solubility and metabolic stability .

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

  • Molecular Formula: C₁₅H₂₂ClNO
  • Key Functional Groups: Cyclohexanone, quaternary ammonium, phenyl group.
  • Applications: This Mannich base derivative is utilized in aminomethylation reactions, leveraging its stabilized ammonium ion for electrophilic substitutions .
  • Key Differences: The quaternary ammonium center and phenyl substitution confer ionic character and chiral complexity, distinguishing it from the neutral, planar imine group in this compound. These features enhance its role in stereoselective syntheses .

3-Cyclohexenyl-1-amine

  • Molecular Formula : C₆H₁₁N
  • Key Functional Groups : Cyclohexene, primary amine.
  • Applications : A simpler amine used in polymer crosslinking and agrochemical intermediates.
  • Key Differences: The absence of a ketone or imine group reduces polarity and reactivity compared to this compound, limiting its utility in condensation reactions .

Indenoazirine Derivatives (e.g., 1-Cyclohexyl-6-(cyclohexylimino)-1,1a,6,6a-tetrahydro-1a-phenylindeno[1,2-f]azirine)

  • Molecular Formula : C₂₃H₂₈N₂
  • Key Functional Groups: Fused azirine and indene rings, cyclohexylimino groups.
  • Applications : These compounds exhibit photochromic properties, with applications in materials science .
  • Key Differences: The fused polycyclic structure introduces rigidity and extended conjugation, contrasting with the monocyclic, flexible framework of this compound. This structural divergence leads to distinct electronic and optical behaviors .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₆H₉NO 111.14 Imine, ketone, cyclohexene Pharmaceutical intermediates
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Cyclohexanone, methoxyphenyl NMDA receptor modulation
(+)-(1R)-[...] Chloride C₁₅H₂₂ClNO 280.80 Quaternary ammonium, cyclohexanone Stereoselective synthesis
3-Cyclohexenyl-1-amine C₆H₁₁N 97.16 Cyclohexene, primary amine Polymer crosslinking agents
Indenoazirine Derivative C₂₃H₂₈N₂ 332.49 Azirine, fused indene, imino Photochromic materials

Research Findings and Reactivity Insights

  • Synthetic Versatility: this compound’s conjugated system allows for efficient dehydrogenation to aromatic amines, a feature absent in saturated analogs like 3-cyclohexenyl-1-amine .
  • Stability : The compound’s moisture sensitivity necessitates anhydrous handling, unlike the more stable quaternary ammonium derivative in .
  • Biological Relevance: Unlike Methoxmetamine, this compound lacks reported psychoactive properties, highlighting how structural modifications (e.g., aromatic substituents) dictate bioactivity .

Preparation Methods

Reaction Mechanism and Pathway

The hydrogenation of MPD proceeds through a two-step pathway:

  • Cyclization and Imine Formation : MPD undergoes partial hydrogenation in the presence of acid, leading to the formation of a cyclic imine intermediate. The acid (e.g., acetic or hydrochloric acid) protonates the amine groups, facilitating cyclization and dehydrogenation.

  • Salt Formation : The intermediate imine reacts with the acid to form a stable salt (e.g., ACI acetate or hydrochloride), which precipitates or remains soluble depending on the solvent system.

The overall reaction can be summarized as:

MPD+AcidH2,Pd/C2590CACI salt(Eq. 1)\text{MPD} + \text{Acid} \xrightarrow[\text{H}_2, \text{Pd/C}]{25–90^\circ \text{C}} \text{ACI salt} \quad \text{(Eq. 1)}

Optimization of Catalyst and Support

Catalyst selection critically influences reaction efficiency and yield:

Catalyst SystemSupportConversion (%)Yield (%)Reference
5% Pd/CCarbon8887
5% Pd/BaCO₃Barium carbonate7062
5% Pd-Pt/C (1:1)Carbon8580

Palladium on carbon (Pd/C) demonstrates superior activity due to its high surface area and compatibility with acidic conditions. In contrast, Pd/BaCO₃ shows reduced efficiency, likely due to weaker metal-support interactions. Bimetallic Pd-Pt systems, as described in US5434308A, enhance dehydrogenation rates but are less cost-effective for large-scale applications.

Influence of Reaction Parameters

Acidic Media and Solvent Systems

The choice of acid directly impacts imine stability and isolation:

  • Acetic Acid : Produces ACI acetate with 87% yield under optimized conditions (60°C, 140 psig H₂).

  • Hydrochloric Acid (HCl) : Yields ACI hydrochloride but requires stringent pH control during hydrolysis, resulting in lower isolated yields (43%) due to chloride interference.

Concentrated MPD solutions (>20 wt%) in water-acid mixtures improve volumetric efficiency and reduce solvent waste compared to prior methods using <5% MPD.

Temperature and Pressure Effects

  • Temperature : Reactions conducted at 60°C achieve 88% conversion within 3 hours, whereas temperatures below 50°C prolong reaction times (>6 hours).

  • Hydrogen Pressure : Elevated pressures (140–420 psig) accelerate hydrogenation but necessitate specialized equipment for industrial scalability.

Isolation and Purification Techniques

Solvent Evaporation

After hydrogenation, the solvent is evaporated under vacuum to isolate ACI salts as crystalline solids. For example, ACI acetate precipitates directly from the reaction mixture upon cooling, enabling filtration and drying without organic solvents.

Extraction and Recrystallization

Crude ACI salts are purified via hot acetonitrile extraction, removing unreacted MPD and catalyst residues. This method achieves >95% purity, as confirmed by GC and NMR analysis.

Industrial Applications and Scalability

The catalytic hydrogenation method offers significant advantages for large-scale production:

  • Reduced Catalyst Loading : 0.001–0.01 moles of Pd per mole of MPD minimize costs while maintaining high turnover frequencies.

  • Environmentally Benign Process : Elimination of organic extraction solvents aligns with green chemistry principles, reducing waste treatment expenses .

Q & A

Q. What are the established synthetic routes for 3-Amino-2-cyclohexene-1-imine, and what experimental parameters critically influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of nitro or ketone precursors (e.g., 3-Amino-2-cyclohexen-1-one synthesis via Pd/C under 1–3 atm H₂ at 50°C) . Key parameters include catalyst loading (5–10% Pd/C), solvent choice (ethanol/water mixtures), and reaction time (12–24 hours).

Transaminase Catalysis : Enzymatic amination using engineered transaminases (e.g., substrate-specific optimization at pH 7.5–8.5 with pyridoxal-5′-phosphate cofactors) .

  • Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and post-synthesis purification via recrystallization or column chromatography.
  • Table 1 : Synthesis Method Comparison
MethodCatalyst/EnzymeTemperatureYield RangePurity Control Method
Catalytic HydrogenationPd/C (5%)50°C65–78%HPLC
Transaminase CatalysisEngineered TAm37°C82–91%GC-MS

Q. Which spectroscopic techniques are most effective for characterizing this compound’s tautomeric equilibrium?

  • Methodological Answer :
  • 1H/13C NMR : Use DMSO-d6 at 298K to stabilize tautomers; monitor NH and carbonyl proton shifts .
  • IR Spectroscopy : Identify ν(N-H) (3200–3400 cm⁻¹) and ν(C=O) (1650–1700 cm⁻¹) bands .
  • X-ray Crystallography : Resolve dominant tautomeric form in solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound’s tautomeric forms?

  • Methodological Answer :
  • Step 1 : Validate computational models (DFT, MD) by comparing predicted tautomer ratios with variable-temperature NMR data .
  • Step 2 : Use X-ray crystallography to confirm solid-state configuration .
  • Step 3 : Adjust solvent effects in simulations (e.g., COSMO-RS for solvation modeling) to align with experimental solvent-dependent tautomerism .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in Pd-mediated hydrogenation to control stereochemistry .
  • Kinetic Resolution : Employ lipases or engineered transaminases to selectively convert one enantiomer .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) with UV detection at 254 nm .

Q. How should researchers design experiments to investigate this compound’s reactivity in [4+2] cycloadditions?

  • Methodological Answer :
  • Substrate Design : Use electron-deficient dienophiles (e.g., maleic anhydride) to enhance reaction kinetics.
  • Conditions : Conduct reactions in anhydrous DCM at 0–25°C under N₂.
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via flash chromatography .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in assigning this compound’s dominant tautomer?

  • Methodological Answer :
  • Cause 1 : Solvent-dependent tautomerism (NMR captures solution-state equilibrium, while X-ray reflects solid-state structure) .
  • Cause 2 : Crystal packing forces stabilizing minor tautomers.
  • Resolution : Perform solvent-switch experiments (e.g., crystallize from NMR solvent) and compare results .

Methodological Best Practices

  • Literature Review : Use systematic reviews to identify knowledge gaps (e.g., enzyme engineering for transaminase catalysis ).
  • Data Reporting : Include raw spectral data (NMR, IR), chromatograms, and crystallographic CIF files for reproducibility .

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